N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE: is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.318 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in organic synthesis and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE can be synthesized through the condensation reaction between phenylacetic acid hydrazide and 2-methoxybenzaldehyde . The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces corresponding acids or oxidized derivatives.
Reduction: Forms amines or other reduced products.
Substitution: Results in substituted hydrazides or other derivatives.
Scientific Research Applications
PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE can be compared with other similar compounds, such as:
Phenylacetic acid hydrazide: Similar structure but lacks the methoxybenzylidene group.
Benzhydrazide: Another hydrazide with different substituents.
Nicotinic hydrazide: A hydrazide with a pyridine ring instead of a benzene ring.
Uniqueness: PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-10-6-5-9-14(15)12-17-18-16(19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+ |
InChI Key |
RBQBQRZVSFKVJU-SFQUDFHCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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